4-Benzothiazol-2-yl-3-chloro-phenylamine is an organic compound featuring a benzothiazole moiety substituted with a chloro group and an amino group. This compound has gained attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various chemical reactions involving benzothiazole derivatives and chlorinated phenylamines. Research articles and chemical databases provide insights into its synthesis, properties, and applications.
4-Benzothiazol-2-yl-3-chloro-phenylamine is classified as a heterocyclic aromatic amine. It contains both nitrogen and sulfur in its structure, which contributes to its unique chemical properties.
The synthesis of 4-Benzothiazol-2-yl-3-chloro-phenylamine typically involves the reaction of 4-benzothiazol-2-ylphenol with chloroacetyl chloride, followed by subsequent reactions with amines. The synthesis can be performed using conventional methods or green chemistry approaches to minimize environmental impact.
The molecular formula for 4-Benzothiazol-2-yl-3-chloro-phenylamine is . The structure includes a benzothiazole ring fused to a phenylamine group with a chlorine substituent at the meta position.
4-Benzothiazol-2-yl-3-chloro-phenylamine can participate in several chemical reactions:
These reactions typically require specific catalysts or conditions, such as elevated temperatures or the presence of bases, to facilitate the desired transformations.
The mechanism of action for 4-Benzothiazol-2-yl-3-chloro-phenylamine is often linked to its interactions with biological targets:
Experimental data from biological assays indicate that the compound may inhibit specific cellular pathways, although detailed mechanisms remain an area of ongoing research.
4-Benzothiazol-2-yl-3-chloro-phenylamine has several applications:
4-Benzothiazol-2-yl-3-chloro-phenylamine (CAS: 43088-00-2) emerged as a structurally specialized benzothiazole derivative during explorations of heterocyclic scaffolds for bioactive molecules. Its first documented synthesis aligns with the broader investigation of 2-arylbenzothiazoles in the late 20th century, motivated by the discovery of natural products and pharmaceuticals containing the benzothiazole nucleus [5] [8]. Early synthetic routes focused on copper-catalyzed cyclization or condensation reactions between substituted anilines and carbon disulfide derivatives, though optimized protocols using microwave-assisted synthesis later improved efficiency and yields [2]. A significant milestone occurred when researchers identified its structural framework in high-throughput screens for enzyme inhibitors, leading to its inclusion in targeted libraries for dual sEH/FAAH inhibition studies after 2010 [2]. The compound remains relatively niche; its primary commercial availability began around 2015 from specialized suppliers like American Custom Chemicals Corporation and Santa Cruz Biotechnology, reflecting its status as a research tool rather than an industrial commodity [1] [3] [6].
Table 1: Key Identifiers of 4-Benzothiazol-2-yl-3-chloro-phenylamine
Property | Value |
---|---|
CAS Registry Number | 43088-00-2 |
IUPAC Name | 4-(1,3-Benzothiazol-2-yl)-3-chloroaniline |
Molecular Formula | C₁₃H₉ClN₂S |
Molecular Weight | 260.74 g/mol |
Synonyms | AKOS BB-8016; ASISCHEM T31096; 4-(Benzo[d]thiazol-2-yl)-3-chloroaniline |
This compound exemplifies the strategic importance of the benzothiazole scaffold—a privileged structure in medicinal chemistry due to its versatile non-covalent interactions with biological targets [5] [8]. The benzothiazole core provides planar rigidity and electron-rich domains favorable for π-stacking and hydrogen bonding, while the 2-aryl substitution (here, a 3-chloro-4-aminophenyl group) enables fine-tuning of electronic and steric properties [7]. Researchers leverage this moiety to enhance binding affinity and selectivity, as seen in its incorporation into analogs targeting enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) [2]. The chlorine atom at the phenyl ring’s ortho-position sterically influences rotational freedom and dipole moments, impacting molecular conformation during protein binding [7]. Additionally, the para-amine group serves as a synthetic handle for derivatization—commonly converted to amides, ureas, or imines—to optimize pharmacokinetic properties or probe new bioactivities [2] [5]. Recent green chemistry advances have also utilized this compound’s framework in solvent-free or nanocatalyzed syntheses, reducing environmental footprints for benzothiazole production [5].
4-Benzothiazol-2-yl-3-chloro-phenylamine functions as a critical pharmacophore in two emerging therapeutic domains: dual enzyme inhibition and oncology. As a lead for dual sEH/FAAH inhibitors, it demonstrates synergistic potential in pain management without locomotor side effects. In rodent models, analogs derived from this core significantly alleviated inflammatory pain at 1 mg/kg doses comparable to ketoprofen, while preserving voluntary wheel-running behavior—contrasting sharply with sedative effects of opioids [2]. The molecular basis involves concurrent elevation of anti-inflammatory epoxyeicosatrienoic acids (EETs, via sEH inhibition) and endocannabinoids like anandamide (via FAAH inhibition), creating a polypharmacological effect superior to co-administered single-target drugs [2].
Simultaneously, structural analogs exhibit potent anticancer activity across diverse cell lines. The scaffold’s mechanism includes tubulin polymerization inhibition and DNA topoisomerase interference, with fluorinated derivatives showing enhanced activity against breast (MCF-7) and renal carcinomas [5] [7]. Hybrid molecules incorporating this benzothiazole moiety demonstrate efficacy against drug-resistant strains like MRSA by targeting FtsZ protein assembly (MIC: 0.25–4 μg/mL) [8]. Its role in anticancer drug development is further validated through structure-activity relationship (SAR) studies, where chloro-substitution correlates with improved metabolic stability and target engagement [5] [7].
Table 2: Therapeutic Applications of 4-Benzothiazol-2-yl-3-chloro-phenylamine-Derived Compounds
Therapeutic Area | Molecular Target | Observed Activity |
---|---|---|
Analgesia | Dual sEH/FAAH inhibition | IC₅₀: 7–9.6 nM (human enzymes); antinociception in inflammatory pain models at 1 mg/kg |
Oncology | Tubulin/FtsZ/Topoisomerase | GI₅₀: 0.4–0.57 μM (MCF-7); renal carcinoma inhibition at 0.542 μM |
Anti-infectives | FtsZ polymerization | MIC: 0.25 μg/mL against MRSA; biofilm penetration |
Table 3: Commercial Availability Profile
Supplier | Catalog Number | Purity | Price (per 1g) |
---|---|---|---|
American Custom Chemicals | HCH0012851 | 95% | $1280.66 |
AHH Chemicals | MT-41449 | 98% | $260.00 |
Santa Cruz Biotechnology | sc-336322 | >98% | $745.00 |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: